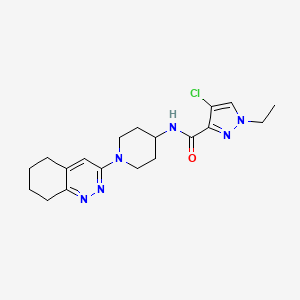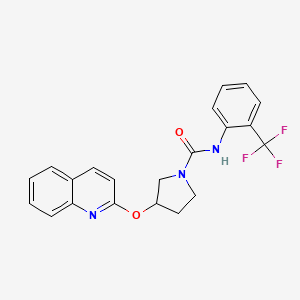
Sibiricaxanthone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Sibiricaxanthone A is C24H26O14 . The molecular weight is 538.45 g/mol . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 538.45 g/mol . It is a powder and its density is 1.86±0.1 g/cm3 . It is insoluble in water .Aplicaciones Científicas De Investigación
Metabolism and Bioavailability
- Metabolism in Intestinal Bacteria and Liver Microsomes : Sibiricaxanthone F (SF), a derivative of Sibiricaxanthone A, undergoes extensive first-pass elimination in intestinal bacteria and hepatic subcellular proteins. This could explain the low bioavailability of SF following oral administration. The study identified potential metabolites in rats and humans, which are mono-glucuronidated derivatives of its aglycone form, after oral administration of SF (Song et al., 2012).
Pharmacokinetics
- Pharmacokinetic Characterization in Rats : A study on the pharmacokinetics of Sibiricaxanthone F in rats revealed its low absolute bioavailability (0.22 ± 0.15%). This was determined using a sensitive LC-MS/MS method for quantifying SF in rat plasma following oral and intravenous dosing (Yang et al., 2011).
Chemical Composition and Isolation
- Isolation of Xanthenone Glycosides : New xanthenone O-glycosides, including derivatives of Sibiricaxanthone, were isolated from the roots of Polygala sibirica L. This includes sibiricaxanthone C, D, E, F, and G (Zhou et al., 2008).
Traditional Medicine and Bioactive Compounds
- Bioactive Compounds in Traditional Medicine : In a study on Radix Polygalae, which includes Sibiricaxanthone derivatives, nine bioactive compounds spanning oligosaccharide esters, saponins, and xanthones were quantified. The study highlights the importance of these compounds in traditional medicinal uses such as treating insomnia, amnesia, and other cognitive dysfunctions (Yang et al., 2018).
Pharmacological Research
- Comparative Pharmacokinetics in Disease Models : A study involved ultra-fast liquid chromatography with tandem mass spectrometry to quantitate bioactive components, including Sibiricaxanthone B, in rat plasma. The study compared the pharmacokinetic profiles of these components between normal and Alzheimer's disease rats, indicating potential implications in the treatment of neurological conditions (Wang et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica , has been found to bind to key proteins such as EGFR, SRC, MAPK1, and ALB . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
It’s known that xanthones, the class of compounds to which this compound belongs, exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . These activities are likely due to their interaction with their targets and the resulting changes in cellular processes.
Biochemical Pathways
This compound is thought to affect several biochemical pathways. For instance, it has been suggested that xanthones can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its multiple targets and the range of bioactivities exhibited by xanthones. For instance, it has been found to have strong anti-inflammatory and antioxidant effects, as well as inhibitory activity against cancer cells .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the plant from which it is derived, Polygala sibirica, grows in specific environmental conditions, and these conditions could potentially influence the compound’s properties . .
Propiedades
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2/t13-,17-,19+,20-,21+,22+,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJKXKUUWCQNK-ZBQXNOHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2959061.png)


![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)
![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)
![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)
